Cas no 2137851-75-1 (1-Hexene, 3-(bromomethyl)-3,5,5-trimethyl-)

1-Hexene, 3-(bromomethyl)-3,5,5-trimethyl- 化学的及び物理的性質
名前と識別子
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- 1-Hexene, 3-(bromomethyl)-3,5,5-trimethyl-
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- インチ: 1S/C10H19Br/c1-6-10(5,8-11)7-9(2,3)4/h6H,1,7-8H2,2-5H3
- InChIKey: DKJVRWSSKYUHHI-UHFFFAOYSA-N
- SMILES: C=CC(CBr)(C)CC(C)(C)C
1-Hexene, 3-(bromomethyl)-3,5,5-trimethyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-678943-1.0g |
3-(bromomethyl)-3,5,5-trimethylhex-1-ene |
2137851-75-1 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-678943-0.05g |
3-(bromomethyl)-3,5,5-trimethylhex-1-ene |
2137851-75-1 | 0.05g |
$1224.0 | 2023-03-11 | ||
Enamine | EN300-678943-2.5g |
3-(bromomethyl)-3,5,5-trimethylhex-1-ene |
2137851-75-1 | 2.5g |
$2856.0 | 2023-03-11 | ||
Enamine | EN300-678943-0.25g |
3-(bromomethyl)-3,5,5-trimethylhex-1-ene |
2137851-75-1 | 0.25g |
$1341.0 | 2023-03-11 | ||
Enamine | EN300-678943-0.1g |
3-(bromomethyl)-3,5,5-trimethylhex-1-ene |
2137851-75-1 | 0.1g |
$1283.0 | 2023-03-11 | ||
Enamine | EN300-678943-0.5g |
3-(bromomethyl)-3,5,5-trimethylhex-1-ene |
2137851-75-1 | 0.5g |
$1399.0 | 2023-03-11 | ||
Enamine | EN300-678943-10.0g |
3-(bromomethyl)-3,5,5-trimethylhex-1-ene |
2137851-75-1 | 10.0g |
$6266.0 | 2023-03-11 | ||
Enamine | EN300-678943-5.0g |
3-(bromomethyl)-3,5,5-trimethylhex-1-ene |
2137851-75-1 | 5.0g |
$4226.0 | 2023-03-11 |
1-Hexene, 3-(bromomethyl)-3,5,5-trimethyl- 関連文献
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
1-Hexene, 3-(bromomethyl)-3,5,5-trimethyl-に関する追加情報
Professional Introduction to 1-Hexene, 3-(bromomethyl)-3,5,5-trimethyl- (CAS No. 2137851-75-1)
1-Hexene, 3-(bromomethyl)-3,5,5-trimethyl- (CAS No. 2137851-75-1) is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique molecular structure, serves as a crucial intermediate in the synthesis of various high-value chemicals and pharmaceuticals. The presence of multiple functional groups, including a bromomethyl group and trimethyl substitution, makes it a versatile building block for further chemical modifications.
The molecular structure of 1-Hexene, 3-(bromomethyl)-3,5,5-trimethyl- features a hexene backbone with significant steric hindrance due to the trimethyl groups at the third carbon. This steric environment not only influences the reactivity of the bromomethyl group but also opens up possibilities for selective functionalization at other positions along the carbon chain. Such structural features are highly valued in synthetic chemistry, particularly in the development of complex molecular architectures.
In recent years, there has been a growing interest in leveraging this compound for its potential applications in drug discovery and material science. The bromomethyl functionality is particularly noteworthy as it provides a reactive site for nucleophilic substitution reactions, enabling the introduction of diverse pharmacophores or functional groups. This reactivity has been exploited in the synthesis of various heterocyclic compounds and bioactive molecules.
One of the most compelling aspects of 1-Hexene, 3-(bromomethyl)-3,5,5-trimethyl- is its role as a precursor in the development of novel pharmaceuticals. Researchers have utilized this compound to construct complex scaffolds that mimic natural products or target specific biological pathways. For instance, derivatives of this compound have been investigated for their potential antimicrobial and anti-inflammatory properties. The trimethyl substitution at the third carbon not only enhances stability but also influences electronic properties, making it an ideal candidate for further derivatization.
The synthesis of 1-Hexene, 3-(bromomethyl)-3,5,5-trimethyl- involves multi-step organic transformations that highlight the compound's synthetic utility. Advanced catalytic methods have been employed to achieve high yields and selectivity during its preparation. These synthetic strategies are critical for ensuring that the final product meets the stringent requirements of pharmaceutical applications. The ability to produce this compound with high purity and yield underscores its importance in industrial-scale chemical manufacturing.
Recent advancements in computational chemistry have further enhanced our understanding of how 1-Hexene, 3-(bromomethyl)-3,5,5-trimethyl- behaves under various reaction conditions. Molecular modeling studies have provided insights into its reactivity and interaction with other molecules. These computational approaches are complemented by experimental investigations that aim to validate theoretical predictions and optimize synthetic routes.
The pharmaceutical industry has shown particular interest in exploring new derivatives of this compound due to their potential therapeutic benefits. Researchers are currently investigating its use in developing treatments for neurological disorders and chronic diseases. The unique structural features of 1-Hexene, 3-(bromomethyl)-3,5,5-trimethyl-, particularly the bromomethyl group and trimethyl substituents, offer a rich platform for medicinal chemistry innovation.
Material scientists have also recognized the value of this compound in designing advanced polymers and specialty materials. Its ability to undergo cross-linking reactions makes it suitable for creating high-performance polymers with tailored properties. These materials find applications in industries ranging from aerospace to electronics, where lightweight and durable materials are essential.
The environmental impact of synthesizing and using 1-Hexene, 3-(bromomethyl)-3,5,5-trimethyl- is another area of growing concern. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. These initiatives align with broader trends in sustainable chemistry aimed at reducing the ecological footprint of chemical manufacturing processes.
In conclusion, 1-Hexene, 3-(bromomethyl)-3,5,5-trimethyl- (CAS No. 2137851-75-1) is a multifaceted compound with significant potential across multiple sectors. Its unique structural features make it an invaluable intermediate in pharmaceutical synthesis and material science applications. As research continues to uncover new uses for this compound, its importance is likely to grow even further.
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